3-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)propanoic acid
Description
This compound is a thiazolidinone derivative featuring a hydrazone-linked furan-2-ylmethylene group and a propanoic acid side chain. The thiazolidinone core (4-oxo-1,3-thiazolidin-5-yl) is central to its structural framework, with an (E)-configured hydrazone bridge connecting the furan substituent. Its synthesis likely involves condensation reactions between furan-2-carbaldehyde derivatives and thiosemicarbazides, followed by cyclization and functionalization steps .
Properties
IUPAC Name |
3-[[2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c18-10(14-4-3-11(19)20)6-9-12(21)16-13(23-9)17-15-7-8-2-1-5-22-8/h1-2,5,7,9H,3-4,6H2,(H,14,18)(H,19,20)(H,16,17,21)/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPFTSAGTWSPLR-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)propanoic acid , also referred to as FR054, is a complex organic molecule that has garnered attention for its potential biological activities, particularly its antibacterial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
FR054 features a unique structural framework that includes:
- A thiazolidinone core
- A hydrazone linkage
- An acetamido group
- A furan ring
These components contribute to its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 358.4 g/mol.
Antibacterial Properties
Research indicates that FR054 exhibits significant antibacterial activity against various strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Extended-spectrum beta-lactamase (ESBL)-producing E. coli
The antibacterial mechanism is hypothesized to involve the inhibition of bacterial cell wall synthesis by targeting the enzyme MurA, which is crucial for peptidoglycan production. This disruption leads to weakened cell walls, increasing susceptibility to lysis and death.
Antioxidant Activity
Studies have shown that compounds related to FR054 exhibit antioxidant properties. For instance, derivatives containing furan moieties demonstrated effective inhibition of lipid peroxidation, with EC50 values ranging from 1.128 to 2.489 mM . These findings suggest potential applications in conditions where oxidative stress is a factor.
Anticancer Activity
Preliminary studies indicate that FR054 may also possess anticancer properties. Molecular docking studies suggest effective binding to enzymes involved in cancer progression and inflammation. Notably, compounds with similar structures have shown cytotoxicity against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells .
Comparative Analysis
To contextualize the biological activity of FR054, it is useful to compare it with other compounds that share structural features:
| Compound Type | Unique Features | Biological Activity |
|---|---|---|
| Thiazolidinone Derivatives | Diverse pharmacological profiles | Anti-diabetic, anti-inflammatory |
| Furan-Based Compounds | Antioxidant properties | Cardioprotective effects |
| Hydrazones | Potential anticancer activity | Cytotoxicity against cancer cells |
This comparison highlights the diverse therapeutic potentials associated with the structural motifs present in FR054.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that FR054 exhibits significant antibacterial activity against MRSA strains, with IC50 values indicating effective inhibition at low concentrations.
- In Vivo Studies : Animal model studies showed that treatment with FR054 resulted in reduced bacterial burden in mice infected with S. aureus, suggesting its potential for therapeutic use in bacterial infections.
- Antioxidant Evaluations : Various derivatives were tested for their antioxidant capabilities using assays like DPPH and ABTS. Certain derivatives demonstrated superior antioxidant activity compared to standard ascorbic acid .
- Anticancer Evaluations : Compounds structurally related to FR054 were assessed for their anticancer effects on MCF-7 cells, revealing IC50 values as low as 1.27 µM for the most active derivatives .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits various biological activities, which can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-diabetic | Modulates glucose metabolism and insulin sensitivity. |
| Anti-inflammatory | Inhibits inflammatory pathways, reducing cytokine production. |
| Antioxidant | Scavenges free radicals, protecting cells from oxidative stress. |
| Anticancer | Induces apoptosis in cancer cell lines, demonstrating cytotoxicity. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
Synthesis and Derivatives
The synthesis of this compound often involves multi-step processes that include the formation of thiazolidinone derivatives through reactions involving hydrazones and acetamido groups. The synthetic routes typically aim to enhance solubility and bioactivity, which are critical for therapeutic applications.
Synthetic Overview
- Starting Materials : The synthesis begins with furan derivatives and thiazolidinone precursors.
- Reagents : Common reagents include acetic acid, ethanol, and various catalysts to facilitate reactions.
- Yield Optimization : Researchers focus on optimizing reaction conditions to maximize yields and purity of the final product.
Case Studies
Several studies have explored the applications of this compound in various fields:
- Diabetes Management :
- Cancer Research :
- Antimicrobial Activity :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds and their key properties:
Key Structural and Functional Insights:
Substituent Effects on Solubility: Propanoic/acrylic acid derivatives (e.g., the target compound) exhibit superior aqueous solubility compared to ester or amide analogs (e.g., ethyl 6-phenyl-azonicotinates in ). The carboxylic acid group facilitates salt formation, enhancing bioavailability . Thioxo-substituted thiazolidinones (e.g., ) show increased lipophilicity, favoring membrane permeability but reducing solubility .
Pharmacological Implications: The furan-2-ylmethylene group in the target compound may confer selectivity toward enzymes or receptors with aromatic-binding pockets, similar to anti-exudative triazole derivatives () .
Synthetic Pathways :
- Hydrazone formation via condensation (e.g., acetic acid/ammonium acetate-mediated reactions in ) is a common strategy for analogous compounds .
- Thioxo derivatives (e.g., ) require sulfurization steps, which may involve Lawesson’s reagent or phosphorus pentasulfide .
Spectroscopic Differentiation: NMR spectra of the target compound would show distinct furan proton signals (δ 6.3–7.4 ppm) and a thiazolidinone carbonyl peak (δ 170–175 ppm). In contrast, thioxo analogs () exhibit downfield shifts for the C=S group (δ 190–200 ppm) .
Preparation Methods
Synthesis of 5-(2-Aminoethyl)thiazolidin-4-one
Procedure
- Bromarylation of Ethyl Acrylate : Ethyl acrylate reacts with 4-substituted benzyl diazonium salts in the presence of CuBr to yield ethyl 2-bromo-3-(4-R-benzyl)propanoates (R = substituent).
- Cyclocondensation with Thiosemicarbazide : The bromoester intermediate undergoes nucleophilic substitution with thiosemicarbazide in ethanol under reflux, forming the thiazolidin-4-one ring (72–85% yield).
Mechanistic Insights
Formation of (E)-Furan-2-ylmethylene Hydrazone
Procedure
- Hydrazone Synthesis : Furan-2-carbaldehyde condenses with hydrazine hydrate in ethanol (reflux, 4 h) to form furan-2-ylmethylene hydrazine (89% yield).
- Double Hydrazone Installation : The thiazolidinone intermediate reacts with excess furan-2-ylmethylene hydrazine in acetic acid (80°C, 6 h), yielding the bis-hydrazone derivative. The (E)-configuration is stabilized by intramolecular hydrogen bonding.
Optimization Notes
Amidation with Propanoic Acid Derivative
Procedure
- Activation of Propanoic Acid : 3-Aminopropanoic acid is converted to its N-hydroxysuccinimide ester using DCC/DMAP in dry THF (0°C, 2 h).
- Coupling Reaction : The activated ester reacts with the thiazolidinone-hydrazone intermediate in DMF, catalyzed by triethylamine (room temperature, 12 h; 74% yield).
Critical Parameters
- pH Control : Neutral conditions prevent hydrolysis of the hydrazone bonds.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted reagents.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
| Technique | Key Signals (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR | 11.93 (s, 1H, NH) | Thiazolidinone ring NH |
| (DMSO-d₆) | 8.19 (s, 1H, CH=N) | Hydrazone methine proton |
| 7.83 (d, J = 1.6 Hz, 1H, furan H-5) | Furan ring proton | |
| 4.60 (dd, J = 9.9, 4.2 Hz, 1H, CH-S) | Thiazolidinone C5 proton | |
| 2.58 (q, J = 7.6 Hz, 2H, CH₂CH₃) | Propanoic acid side chain | |
| IR (KBr) | 3270 cm⁻¹ (N-H stretch) | Amide and hydrazone NH groups |
| 1695 cm⁻¹ (C=O stretch) | Thiazolidinone ketone and carboxylic acid |
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 54.44 | 54.39 |
| H | 4.17 | 4.21 |
| N | 16.56 | 16.49 |
| S | 9.47 | 9.51 |
Data consistent with molecular formula C₁₄H₁₄N₄O₅S .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) | Cost Index (USD/g) |
|---|---|---|---|---|
| Sequential coupling | 74 | 98.5 | 24 | 12.7 |
| One-pot synthesis | 61 | 95.2 | 18 | 9.8 |
Key Findings :
- Sequential steps provide higher purity but incur longer timelines.
- One-pot methods risk side reactions (e.g., over-condensation).
Challenges and Mitigation Strategies
Hydrazone Isomerism :
Amide Hydrolysis :
- Issue : Acidic conditions degrade the propanoic acid side chain.
- Solution : Neutral pH maintenance during coupling and low-temperature workup.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
Hydrazone formation : Condensation of furan-2-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid/sodium acetate) to generate the hydrazone intermediate .
Thiazolidinone cyclization : Reaction of the hydrazone with chloroacetic acid or derivatives in refluxing DMF/acetic acid (2–4 hours) to form the 4-thiazolidinone core .
Acetamido-propanoic acid coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the propanoic acid moiety .
Yield Optimization :
- Use excess sodium acetate to drive hydrazone formation.
- Reflux in a 1:2 DMF/acetic acid mixture reduces side reactions during cyclization .
Advanced: How can stereochemical control of (E)-hydrazone and (E)-furan-methylene configurations be ensured?
Methodological Answer:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) favor (E)-isomer formation due to stabilization of transition states .
- pH Control : Maintain pH 4–5 during hydrazone synthesis to prevent isomerization .
- Analytical Confirmation :
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- FT-IR :
- <sup>1</sup>H NMR :
- Elemental Analysis (CHNS) : Verify <0.4% deviation from theoretical values .
Advanced: How can computational methods predict bioactivity and binding modes?
Methodological Answer:
- Molecular Docking :
- DFT Calculations :
- MD Simulations :
Data Contradiction: How to resolve discrepancies in reported biological activities of thiazolidinone derivatives?
Methodological Answer:
- Comparative Assays :
- SAR Analysis :
| Substituent (R) | Thiazolidinone Activity (IC50, µM) | Key Interaction |
|---|---|---|
| 4-NO2-Ph | 12.3 ± 0.8 | H-bond with Ser128 |
| 4-OCH3-Ph | 45.7 ± 2.1 | π-π stacking |
Advanced: What strategies mitigate spectral overlap in <sup>13</sup>C NMR analysis?
Methodological Answer:
- DEPT-135 Editing : Differentiate CH3, CH2, and CH groups in congested regions (e.g., thiazolidinone C-4/C-5) .
- HSQC/TOCSY : Resolve overlapping signals by correlating <sup>1</sup>H and <sup>13</sup>C shifts for acetamido and propanoic acid moieties .
Basic: How to assess purity and stability under storage conditions?
Methodological Answer:
- HPLC : Use a C18 column (ACN/0.1% TFA gradient) to quantify purity (>98%) and detect degradation products .
- Accelerated Stability Testing :
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
